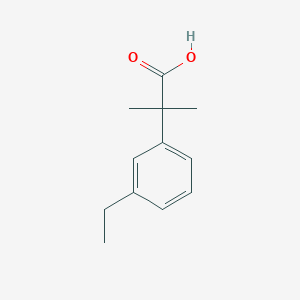

2-(3-Ethylphenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-(3-ethylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C12H16O2/c1-4-9-6-5-7-10(8-9)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |

InChI Key |

XVOQOIUAVJIXCS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C)(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Ethylphenyl 2 Methylpropanoic Acid and Its Analogs

Established Synthetic Pathways to 2-(3-Ethylphenyl)-2-methylpropanoic acid

The construction of the this compound molecule is typically achieved through sequential reactions that build the core structure from simpler, commercially available precursors.

A common and effective strategy for synthesizing 2-arylpropanoic acids involves the direct methylation of arylacetonitrile or methyl arylacetate derivatives. orgsyn.org This approach is attractive due to the accessibility of the starting materials and the straightforward nature of the reaction. orgsyn.org While direct methylation can sometimes lead to mixtures of mono- and di-methylated products, the use of specific methylating agents like dimethyl carbonate at high temperatures (>180°C) can achieve high selectivity (up to 99%) for the desired monomethylated product. orgsyn.org

A general synthetic sequence starting from an arylacetonitrile precursor is outlined below:

Methylation: The arylacetonitrile (e.g., 3-ethylphenylacetonitrile) is treated with a strong base to form a carbanion, which is then alkylated with a methylating agent. The use of dimethyl carbonate is particularly effective for achieving high selectivity towards the monomethyl derivative. orgsyn.org

Hydrolysis: The resulting 2-arylpropionitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. orgsyn.orgnih.gov

This method provides a reliable route to the target compound and is adaptable for various substituted phenylacetic acid precursors.

Hydrolysis is a fundamental and frequently employed final step in the synthesis of this compound and its analogs. This step converts an ester or nitrile precursor into the desired carboxylic acid.

The hydrolysis of a corresponding methyl or ethyl ester is a widely used method. nih.govgoogle.comgoogle.com For instance, the synthesis of 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid is accomplished by the hydrolysis of its methyl ester precursor, methyl 2-(3-bromo-4-ethylphenyl)-2-methylpropanoate. nih.gov The reaction is typically catalyzed by a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a solvent mixture like methanol (B129727)/acetone or aqueous methanol. nih.govgoogle.comgoogleapis.com

A typical procedure involves:

Dissolving the ester precursor in a suitable solvent system.

Adding an aqueous solution of a strong base (e.g., NaOH or KOH).

Stirring the mixture at room temperature or with gentle heating until the reaction is complete. nih.gov

Removing the organic solvents and acidifying the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. nih.govnih.gov

Collecting the solid product by filtration, followed by washing and drying. nih.gov

This strategy is robust and high-yielding, making it a cornerstone for the final preparation of these carboxylic acids.

Advanced Synthetic Approaches for this compound Analogs

The synthesis of analogs of this compound often requires more sophisticated techniques to introduce specific functional groups or build the aromatic core. Palladium-catalyzed reactions and specific halogenation strategies are prominent among these advanced methods.

Palladium-catalyzed cross-coupling reactions offer a powerful and flexible methodology for the synthesis of 2-aryl propionic acids. nih.govdoaj.org A notable example is a two-step, one-pot procedure that combines a Heck reaction with a subsequent hydroxycarbonylation. nih.govdoaj.org

This cascade transformation involves:

Heck Reaction: An aryl bromide is coupled with ethylene (B1197577) gas in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand. This step forms a styrene (B11656) derivative. nih.gov

Hydroxycarbonylation: Without isolating the intermediate, the reaction mixture is subjected to carbon monoxide (CO) pressure and acidic conditions, which converts the styrene derivative into the corresponding 2-aryl propionic acid with high regioselectivity. nih.gov

The choice of ligand is critical for the efficiency of this process, with specialized phosphine (B1218219) ligands like neoisopinocampheyldiphenylphosphine (NISPCPP) demonstrating excellent results. nih.gov

| Aryl Bromide Substrate | Catalyst System | Product | Overall Yield |

| 4-Bromoanisole | Pd(OAc)₂ / NISPCPP | 2-(4-Methoxyphenyl)propanoic acid | 89% |

| 2-Bromo-6-methoxynaphthalene | Pd(OAc)₂ / NISPCPP | Naproxen | 80% |

| 2-Bromo-3'-fluorobiphenyl | Pd(OAc)₂ / NISPCPP | Flurbiprofen | 72% |

This table presents data on a flexible two-step, one-pot procedure for synthesizing 2-aryl propionic acids, demonstrating the utility of palladium-catalyzed Heck and hydroxycarbonylation reactions. nih.gov

Another palladium-catalyzed approach involves the reaction of an aryl bromide with potassium vinyltrifluoroborate, followed by reduction and subsequent functionalization. google.com

Introducing halogen atoms onto the aromatic ring of phenylpropanoic acids creates valuable intermediates for further synthetic transformations, such as cross-coupling reactions. Specific and regioselective halogenation methods are therefore highly important.

Iodination: The direct iodination of ethylphenyl-methylpropanoic acid derivatives can be achieved using N-iodosuccinimide (NIS) as the iodine source. google.com The reaction is typically performed in a suitable solvent like acetonitrile (B52724), with an acid catalyst such as methanesulfonic acid or sulfuric acid, to facilitate the electrophilic aromatic substitution. google.com This method allows for the regioselective installation of an iodine atom on the ethyl-substituted phenyl ring, producing key intermediates for more complex molecules. google.com

Bromination: A common method for brominating the aromatic ring involves the use of elemental bromine (Br₂). For example, 2-(4-methylphenyl)propionic acid can be brominated by dissolving it in ethyl acetate (B1210297) and adding a solution of bromine dropwise in the presence of a catalytic amount of HBr. nih.gov This reaction proceeds at room temperature and provides the corresponding brominated phenylpropionic acid. nih.gov Another approach involves reacting a precursor with pyridinium (B92312) tribromide, which serves as a source of bromine generated in situ. csub.edu

| Substrate | Reagent | Catalyst/Solvent | Product |

| 2-(4-Ethylphenyl)-2-methylpropanoic acid | N-Iodosuccinimide (NIS) | Methanesulfonic acid / Acetonitrile | 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid google.com |

| 2-(4-Methylphenyl)propionic acid | Bromine (Br₂) | HBr (cat.) / Ethyl Acetate | 2-(4-(Bromomethyl)phenyl)propionic acid nih.gov |

This table summarizes common halogenation strategies for functionalizing the aromatic ring of phenylpropanoic acid analogs.

In multi-step syntheses, maximizing yield and ensuring high purity are paramount. Several strategies are employed to achieve these goals in the preparation of this compound and its analogs.

One critical optimization involves controlling selectivity in alkylation steps. As mentioned, the reaction of arylacetonitriles with methylating agents can produce undesired dimethylated by-products. orgsyn.org The use of dimethyl carbonate as a methylating agent significantly improves the selectivity for the desired monomethylated product, leading to higher purity and simplifying purification. orgsyn.org Monitoring the reaction progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) is crucial to prevent over-reaction and the formation of by-products. orgsyn.org

Purification of the final product and key intermediates is another essential aspect. Recrystallization is a common and effective method for purifying solid carboxylic acids. nih.govnih.gov For example, single crystals of 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid were obtained by slow evaporation from a methanol solution. nih.gov In cases where isomers are formed, fractional crystallization can be employed to isolate the desired regioisomer in high purity. google.com For non-crystalline products or intermediates, distillation under reduced pressure is a standard purification technique. orgsyn.org

Asymmetric Synthesis and Enantioselective Routes

For many 2-arylpropanoic acids, the biological activity resides primarily in one enantiomer. Consequently, the development of asymmetric and enantioselective synthetic routes is of significant interest. While specific enantioselective methods for this compound are not extensively detailed, general strategies for this class of compounds are well-established.

One prominent approach is the catalytic asymmetric hydrovinylation of vinyl arenes. This method can produce 3-arylbutenes in high enantiomeric purity. These intermediates can then be oxidatively cleaved to yield the desired enantiomerically pure 2-arylpropionic acids. nih.gov This strategy offers excellent control over the stereochemistry at the chiral center.

Another strategy involves the use of chiral auxiliaries. For instance, an achiral N-acyl-5,5-dimethyloxazolidin-2-one can be acylated with a suitable acid derivative. Diastereoselective enolate alkylation of this chiral substrate, followed by cleavage of the auxiliary, can yield the desired α-alkylated carboxylic acid with high enantiomeric excess. rsc.org

Enzymatic catalysis also presents a powerful tool for the asymmetric synthesis of 2-arylethylamines, which are structurally related to 2-arylpropanoic acids and can sometimes serve as precursors. mdpi.com Biocatalytic methods, such as kinetic resolution using lipases, can selectively esterify one enantiomer of a racemic mixture of 2-arylpropanoic acids, allowing for the separation of the two enantiomers.

Furthermore, asymmetric protonation of a catalytically generated enolate can establish the stereocenter. The use of a chiral Brønsted acid to protonate an achiral enolate can lead to the formation of the desired enantiomer with good selectivity. mdpi.com

The table below outlines some general approaches to the asymmetric synthesis of this class of compounds.

| Asymmetric Strategy | Description | Key Features |

| Catalytic Asymmetric Hydrovinylation | Hydrovinylation of a vinyl arene followed by oxidative cleavage. | High enantioselectivity and regioselectivity. |

| Chiral Auxiliaries | Diastereoselective alkylation of a substrate attached to a chiral auxiliary. | Well-established method, high diastereoselectivity. |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | Mild reaction conditions, high enantioselectivity. |

| Asymmetric Protonation | Use of a chiral proton source to protonate an achiral enolate. | Metal-free approach. |

Green Chemistry Principles in the Synthesis of Arylpropanoic Acids

The application of green chemistry principles to the synthesis of arylpropanoic acids aims to reduce the environmental impact of these processes. These principles focus on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. jddhs.com

Atom Economy: Synthetic routes with high atom economy are preferred, as they maximize the incorporation of starting materials into the final product, thereby minimizing waste. jddhs.com For the synthesis of this compound and its analogs, catalytic methods are generally more atom-economical than stoichiometric reactions.

Use of Greener Solvents: A significant portion of waste in chemical synthesis comes from the use of volatile organic solvents. jddhs.com Green chemistry encourages the use of more environmentally benign solvents such as water, supercritical CO₂, or bio-based solvents. researchgate.net For example, conducting reactions in aqueous media where possible can significantly reduce the environmental footprint.

Catalysis: The use of catalysts, including biocatalysts, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste and often allowing for milder reaction conditions. researchgate.net For instance, the use of palladium catalysts in cross-coupling reactions for the synthesis of arylpropanoic acid precursors is an example of efficient catalysis.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another technique that can lead to shorter reaction times and reduced energy usage. atiner.gr

Renewable Feedstocks: While not always straightforward for complex aromatic compounds, the use of starting materials derived from renewable resources is a key goal of green chemistry. atiner.gr Research into bio-based routes to key aromatic intermediates is an active area of investigation.

The following table summarizes the application of some green chemistry principles to the synthesis of arylpropanoic acids.

| Green Chemistry Principle | Application in Arylpropanoic Acid Synthesis |

| High Atom Economy | Utilizing catalytic reactions and minimizing the use of protecting groups. |

| Safer Solvents | Replacing hazardous organic solvents with water, ethanol, or supercritical fluids. |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste. |

| Energy Efficiency | Optimizing reactions to run at lower temperatures and pressures; using microwave irradiation. |

| Waste Prevention | Designing synthetic pathways that minimize the formation of byproducts. |

Chemical Reactivity and Transformation of 2 3 Ethylphenyl 2 Methylpropanoic Acid

Aromatic Ring Functionalization and Derivatization

The ethylphenyl group of the molecule can undergo reactions typical of substituted benzene (B151609) rings, primarily electrophilic aromatic substitution.

In an electrophilic aromatic substitution (SEAr) reaction, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The outcome of this reaction is directed by the existing substituents on the ring: the ethyl group and the 2-methylpropanoic acid group.

Ethyl Group (-CH₂CH₃): This is an alkyl group, which is electron-donating through induction and hyperconjugation. It is considered an activating group and an ortho, para-director. wikipedia.org

The ethyl group is located at position 3. Therefore, the positions ortho to it are 2 and 4, and the position para to it is 6. The bulky acid group is at position 1. Given the directing effects, electrophilic attack is most likely to occur at positions 4 and 6, which are ortho and para to the activating ethyl group and less sterically hindered by the bulky acid substituent.

A relevant example is the synthesis of 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid, which indicates that halogenation can occur on the ring. nih.gov

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-Ethyl-4-nitrophenyl)-2-methylpropanoic acid and 2-(3-Ethyl-6-nitrophenyl)-2-methylpropanoic acid |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-(4-Bromo-3-ethylphenyl)-2-methylpropanoic acid and 2-(6-Bromo-3-ethylphenyl)-2-methylpropanoic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally low-yielding due to the presence of the deactivating carboxylic acid group. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | This reaction is generally unsuccessful on rings with deactivating groups. A related reaction, the Friedel-Crafts acylation of a derivative, methyl 2-methyl-2-phenylpropanoate, with chloroacetyl chloride in the presence of aluminum chloride, has been reported to proceed. google.com |

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich phenyl rings and typically requires two conditions: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.

The parent compound, 2-(3-Ethylphenyl)-2-methylpropanoic acid, does not have the necessary features for a standard SNAr reaction. However, if the ring is first functionalized via electrophilic substitution (e.g., halogenation to produce 2-(4-Bromo-3-ethylphenyl)-2-methylpropanoic acid), subsequent nucleophilic substitution could be possible under specific, often harsh, conditions or with transition-metal catalysis (e.g., Buchwald-Hartwig amination or Ullmann condensation).

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The aromatic ring of this compound itself is not directly suitable for standard cross-coupling reactions like the Suzuki-Miyaura coupling, as it lacks a leaving group (such as a halide). However, its halogenated precursors are valuable substrates for such transformations. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically involving an organoboron reagent and an organic halide, catalyzed by a palladium complex. mdpi.com

For instance, a precursor like 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid can be used to introduce new aryl or alkyl groups at the 3-position of the phenyl ring. nih.gov The general catalytic cycle for such a reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Table 1: Hypothetical Suzuki-Miyaura Reaction of a Halogenated Precursor

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(4-Ethyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid |

| 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid | Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(4-Ethyl-3-methylphenyl)-2-methylpropanoic acid |

This methodology allows for the synthesis of a diverse library of biphenyl (B1667301) and other substituted derivatives, which are of significant interest in medicinal chemistry. researchgate.net

Transformations of the Ethyl Group and Geminal Methyls

The alkyl groups attached to the phenyl ring are susceptible to specific chemical transformations, particularly oxidation.

Ethyl Group: The ethyl group possesses a benzylic position (the carbon atom directly attached to the benzene ring), which is particularly reactive. libretexts.org This benzylic carbon and its attached hydrogens are susceptible to oxidation by strong oxidizing agents. When this compound is treated with hot, concentrated potassium permanganate (B83412) (KMnO₄) or other strong oxidants, the entire ethyl group is oxidized to a carboxylic acid group. libretexts.org The rest of the alkyl chain is cleaved off in the process, resulting in the formation of a dicarboxylic acid. openstax.orgleah4sci.com

Geminal Methyls: The geminal methyl groups are attached to a quaternary carbon atom that is also benzylic. However, this benzylic position has no hydrogen atoms. The presence of at least one benzylic hydrogen is a requirement for the standard side-chain oxidation mechanism. openstax.orglibretexts.org Consequently, the benzylic position of the 2-methylpropanoic acid moiety is inert to oxidative degradation under these conditions.

Table 2: Side-Chain Oxidation of this compound

| Starting Material | Reagent | Key Reactive Site | Product |

| This compound | Hot, aq. KMnO₄ | Benzylic C-H bonds of the ethyl group | 3-(1-Carboxy-1-methylethyl)benzoic acid |

Mechanistic Studies of Key Chemical Reactions

The mechanism of the Suzuki-Miyaura cross-coupling reaction is well-established and proceeds through a catalytic cycle involving a palladium catalyst. mdpi.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., a brominated derivative of the title compound) to a Pd(0) complex. This forms a Pd(II) species.

Transmetalation: The organoboron compound (e.g., phenylboronic acid) coordinates to the palladium complex, and in the presence of a base, the organic group is transferred from boron to palladium, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex (the aryl group from the starting material and the group from the boronic acid) couple and are eliminated from the metal center. This step forms the new C-C bond in the final product and regenerates the Pd(0) catalyst, which can then enter another cycle. mdpi.com

The mechanism for the side-chain oxidation of the ethyl group is more complex and is understood to involve radical intermediates. openstax.org The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position, which is the weakest C-H bond in the side chain due to the resonance stabilization of the resulting benzylic radical. libretexts.org This radical then undergoes a series of oxidation steps, ultimately leading to the cleavage of the C-C bond and the formation of the carboxylic acid group.

Comparative Reactivity Analysis with Related Arylpropanoic Acids

The reactivity of this compound can be compared to other well-known 2-arylpropanoic acids, such as Ibuprofen and Naproxen. The differences in their structures, particularly the substituents on the aromatic ring, lead to variations in their chemical reactivity.

Table 3: Comparative Analysis of Arylpropanoic Acids

| Compound | Aromatic Substituent(s) | Position of Substituent(s) | Electronic Effect of Substituent(s) | Expected Reactivity Impact |

| This compound | Ethyl | meta | Weakly electron-donating (inductive) | Standard electrophilic aromatic substitution reactivity. Susceptible to side-chain oxidation at the ethyl group. |

| Ibuprofen | Isobutyl | para | Weakly electron-donating (inductive) | Similar electronic properties to the title compound. Also susceptible to side-chain oxidation. |

| Naproxen | Methoxy | Naphthalene ring system | Strongly electron-donating (resonance) | The aromatic system is more activated towards electrophilic substitution compared to the title compound. |

| Ketoprofen | Benzoyl | meta | Strongly electron-withdrawing (resonance and inductive) | The aromatic ring is significantly deactivated towards electrophilic substitution compared to the title compound. humanjournals.com |

Structural Characterization and Analytical Methodologies in Research

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for determining the structural framework of molecules like 2-(3-Ethylphenyl)-2-methylpropanoic acid. These methods probe the interactions of molecules with electromagnetic radiation, yielding data on the connectivity and chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not extensively documented in publicly available literature, a theoretical analysis predicts the expected spectral features.

In a hypothetical ¹H NMR spectrum, distinct signals would correspond to the protons of the ethyl group (a triplet and a quartet), the aromatic protons on the phenyl ring (appearing as multiplets), the two equivalent methyl groups (a singlet), and the acidic proton of the carboxylic acid group (a broad singlet). Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in a distinct chemical environment, including the carboxylic carbon, the quaternary carbon, the carbons of the phenyl ring, and the carbons of the ethyl and methyl groups.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Predicted mass spectrometry data for this compound (C₁₂H₁₆O₂) indicates a monoisotopic mass of 192.11504 Da. uni.lu High-resolution mass spectrometry would be expected to confirm this molecular weight with high accuracy. The analysis of fragmentation patterns in an electron ionization (EI) mass spectrum would likely show characteristic losses, such as the loss of the carboxylic acid group or cleavage of the ethyl and methyl substituents, providing further confirmation of the molecular structure. The table below outlines the predicted collision cross-section values for various adducts of the molecule. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 193.12232 | 142.5 |

| [M+Na]⁺ | 215.10426 | 149.7 |

| [M-H]⁻ | 191.10776 | 145.0 |

| [M+NH₄]⁺ | 210.14886 | 161.7 |

| [M+K]⁺ | 231.07820 | 147.5 |

| [M+H-H₂O]⁺ | 175.11230 | 137.5 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. As of now, there are no published crystallographic studies specifically for this compound in the primary scientific literature. Research on structurally similar compounds, such as 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, has revealed detailed information about their crystal structures. amanote.comnih.gov However, due to the strict focus on the title compound, these findings cannot be directly extrapolated.

Analysis of Molecular Conformation and Dihedral Angles

Should single crystals of this compound be obtained and analyzed, X-ray diffraction would reveal the precise conformation of the molecule in the solid state. This includes the rotational orientation of the ethylphenyl group relative to the propanoic acid moiety and the dihedral angles between the plane of the phenyl ring and the carboxylic acid group.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The carboxylic acid group in this compound is capable of forming strong hydrogen bonds. A crystallographic study would elucidate how these hydrogen bonds direct the assembly of molecules in the crystal lattice. It is common for carboxylic acids to form centrosymmetric dimers through hydrogen bonding between their carboxyl groups.

Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of this compound are critical steps in its synthesis and characterization. Chromatographic techniques are central to achieving high purity and ensuring the accurate identification of the compound and any associated impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detection parameters to achieve optimal separation of the target compound from starting materials, by-products, and degradation products. pensoft.netpensoft.net

Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of propanoic acid derivatives. pensoft.netpensoft.net A C18 (octadecylsilane) column is a frequent choice for the stationary phase, offering excellent retention and separation for moderately polar to nonpolar compounds like this compound. pensoft.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to control the ionization state of the carboxylic acid group and improve peak shape. pensoft.netresearchgate.netnih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity checks, while gradient elution may be necessary for resolving complex mixtures containing impurities with a wide range of polarities. pensoft.net UV detection is standard, with the wavelength set to an absorbance maximum of the phenyl group, often in the range of 210-230 nm, to ensure high sensitivity. pensoft.netresearchgate.net

Since this compound possesses a chiral center, separating its enantiomers may be necessary. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of various pharmaceuticals and have demonstrated effectiveness for resolving chiral acids. nih.gov The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. sigmaaldrich.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Phenylpropanoic Acids

| Parameter | Typical Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and resolution for nonpolar to moderately polar analytes. pensoft.netnih.gov |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) | Acetonitrile is a common organic modifier. The acidic buffer suppresses the ionization of the carboxylic acid, leading to better retention and peak shape. pensoft.netpensoft.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and efficiency. pensoft.net |

| Column Temp. | 30 - 40 °C | Elevated temperatures can improve peak symmetry and reduce analysis time by lowering mobile phase viscosity. pensoft.net |

| Detector | UV/VIS at 225 nm | The phenyl group provides strong UV absorbance in this region, allowing for sensitive detection. pensoft.net |

| Chiral Column | Cellulose or Amylose-based CSP | Used specifically for the separation of enantiomers. nih.gov |

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for identifying volatile or semi-volatile impurities. However, due to the low volatility and polar nature of the carboxylic acid group, this compound must be chemically modified into a more volatile derivative before GC analysis. nih.gov This derivatization step is crucial for preventing peak tailing and improving chromatographic performance. jfda-online.com

Common derivatization strategies for carboxylic acids include:

Esterification: The most frequent approach involves converting the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This can be achieved using reagents like diazomethane, or more commonly, an alcohol (e.g., methanol) in the presence of an acid catalyst such as boron trifluoride (BF₃). orgsyn.org

Silylation: This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile, thermally stable derivatives. jfda-online.com

Acylation: For specific applications, particularly when using an electron capture detector (ECD) for enhanced sensitivity, derivatization with fluorinated acylating agents like pentafluorobenzyl bromide (PFBBr) can be employed. jfda-online.comnih.gov

Once derivatized, the sample is analyzed on a GC system, typically equipped with a nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) and a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. GC-MS is particularly valuable as it provides both retention time data and a mass spectrum, which can be used to confirm the identity of the main compound and to elucidate the structures of unknown impurities. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Target Functional Group | Characteristics of Derivative |

| Esterification | Methanol/BF₃ | Carboxylic Acid | Volatile methyl ester. orgsyn.org |

| Silylation | BSTFA, MSTFA | Carboxylic Acid, Hydroxyl | Volatile and thermally stable TMS ether/ester. jfda-online.com |

| Acylation | PFBBr | Carboxylic Acid | Forms pentafluorobenzyl ester, highly sensitive with ECD. nih.gov |

For obtaining high-purity this compound for use as an analytical standard or in further research, advanced purification techniques are necessary.

Preparative Chromatography is essentially a scaled-up version of analytical HPLC. nih.gov It is used to isolate and purify larger quantities of the target compound from a synthetic mixture. The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. The fractions corresponding to the desired compound's peak are collected as they elute from the column, and the solvent is subsequently removed, typically by rotary evaporation, to yield the purified product. This technique is highly effective for separating compounds with similar polarities that are difficult to resolve by other means. nih.gov

Crystallization is a fundamental and cost-effective method for purifying solid compounds. unifr.ch The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A crude sample is dissolved in a suitable hot solvent in which the compound is highly soluble, but impurities are either insoluble or sparingly soluble. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline solid. google.com The impurities tend to remain in the solution (mother liquor). The choice of solvent is critical for successful crystallization. Single-solvent crystallization can be effective if a solvent is found that meets the required solubility profile. nih.gov If a single solvent is not adequate, a two-solvent (solvent/anti-solvent) system can be used, where the compound is dissolved in a "good" solvent and a "poor" solvent (the anti-solvent) in which it is insoluble is slowly added to induce crystallization. unifr.ch Techniques like slow evaporation of the solvent can also be employed to produce high-quality single crystals suitable for X-ray diffraction analysis. nih.gov

Table 3: Comparison of Advanced Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Preparative HPLC | Differential partitioning between mobile and stationary phases. nih.gov | High resolution, suitable for complex mixtures and isomers. | High cost, solvent intensive, may be complex to scale up. |

| Crystallization | Differential solubility based on temperature or solvent composition. unifr.chgoogle.com | Cost-effective, scalable, can yield very high purity. | Requires a solid compound, solvent selection can be challenging, may not remove all impurities. |

Strategies for Impurity Profiling and Identification in Synthetic Mixtures

Impurity profiling is the identification and quantification of all potential and actual impurities in a substance. nih.gov This is a critical aspect of chemical development, as the presence of impurities, even in trace amounts, can impact the properties and activity of the final compound. A systematic strategy for impurity profiling in synthetic mixtures of this compound involves a combination of chromatographic separation and spectroscopic identification. nih.gov

The first step is to develop a high-resolution, stability-indicating analytical method, typically the HPLC method described in section 4.3.1. pensoft.net This method should be capable of separating the main peak of this compound from all potential impurities. These impurities can originate from various sources:

Starting Materials: Unreacted starting materials used in the synthesis.

Intermediates: Synthetic intermediates that were not fully converted to the final product.

By-products: Compounds formed from side reactions. For instance, in a Friedel-Crafts type synthesis, regioisomers such as 2-(2-ethylphenyl)-2-methylpropanoic acid or 2-(4-ethylphenyl)-2-methylpropanoic acid could be formed. Over-alkylation could also lead to related by-products. orgsyn.org

Degradation Products: Impurities formed by the degradation of the final compound under specific conditions (e.g., heat, light, or pH). pensoft.net

Once the chromatographic separation is achieved, hyphenated techniques are employed for structural identification of the impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose. nih.gov As the separated peaks elute from the HPLC column, they are introduced directly into a mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the impurity, which reveals its molecular weight. Further fragmentation analysis (MS/MS) can provide structural information that helps in elucidating the impurity's structure. nih.gov For definitive structural confirmation, impurities may need to be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 4: Potential Impurities in the Synthesis of this compound and Their Likely Sources

| Potential Impurity | Chemical Name | Likely Source |

| Regioisomer | 2-(2-Ethylphenyl)-2-methylpropanoic acid | By-product from non-selective aromatic substitution. |

| Regioisomer | 2-(4-Ethylphenyl)-2-methylpropanoic acid | By-product from non-selective aromatic substitution. |

| Starting Material | e.g., 1-Ethyl-3-iodobenzene | Incomplete reaction during a cross-coupling step. |

| Precursor | Methyl 2-(3-ethylphenyl)-2-methylpropanoate | Incomplete hydrolysis of the ester precursor. google.com |

| Over-alkylation Product | e.g., 2-(3,5-Diethylphenyl)-2-methylpropanoic acid | By-product from a Friedel-Crafts alkylation reaction. |

Theoretical and Computational Investigations of 2 3 Ethylphenyl 2 Methylpropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 2-(3-Ethylphenyl)-2-methylpropanoic acid. These calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals, which are crucial for understanding its chemical reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic potential. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For aromatic carboxylic acids, the HOMO is typically a π-orbital associated with the phenyl ring, while the LUMO is often a π*-orbital. The ethyl and methyl substituents on the phenyl ring and the propanoic acid chain, respectively, can influence the energies of these orbitals through inductive and hyperconjugative effects.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenylpropanoic Acid Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative for a similar aromatic carboxylic acid and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Conformational Analysis and Energy Landscapes via Computational Methods

The presence of several rotatable single bonds in this compound gives rise to a complex conformational landscape. Computational methods are essential for exploring the various possible spatial arrangements of the atoms (conformers) and determining their relative stabilities.

The key dihedral angles that define the molecule's conformation include the rotation around the C-C bond connecting the phenyl ring to the quaternary carbon, the rotation of the ethyl group, and the orientation of the carboxylic acid group. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for interconversion between them.

Studies on similar molecules, such as ibuprofen, have indicated that the dihedral angle between the phenyl ring and the carboxylic acid group can influence the molecule's biological activity. It is plausible that for this compound, certain conformations are energetically preferred, which could have implications for its interactions with biological systems or its crystal packing.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Phenyl-Cα-C-O) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 60° | 0.0 |

| C | 120° | 1.8 |

| D | 180° | 3.0 |

Note: This table presents a hypothetical energy landscape to illustrate the concept of conformational analysis. The actual energy values would be determined through detailed computational scans.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathway, which is the path of lowest energy from reactants to products.

A critical aspect of reaction pathway modeling is the characterization of transition states. A transition state is a high-energy, unstable configuration that the molecule must pass through to transform from reactant to product. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, potential reactions of interest could include esterification of the carboxylic acid group or electrophilic aromatic substitution on the ethylphenyl ring. Computational modeling can elucidate the mechanisms of these reactions, providing detailed information about the structures and energies of intermediates and transition states. For instance, in the hydrodeoxygenation of propanoic acid, computational studies have been used to map out complex reaction networks on catalyst surfaces.

Molecular Docking and Ligand-Protein Interaction Simulations (if applicable to research tools)

While this compound is primarily a research chemical, molecular docking simulations can be employed to explore its potential as a ligand for various protein targets. Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex.

These simulations are valuable in drug discovery and for understanding the mechanism of action of bioactive molecules. For example, derivatives of the structurally related 2-phenylpropionic acid have been investigated as inhibitors of enzymes like cyclooxygenase (COX). Docking studies of these compounds have provided insights into their binding modes within the active site of the enzyme.

If this compound were to be investigated as a research tool for probing a specific biological target, docking simulations would be a crucial first step. These simulations would predict the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, guiding further experimental studies.

Prediction and Interpretation of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic properties of molecules, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the identification and characterization of the compound.

The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule's bonds. DFT calculations can predict these frequencies with a reasonable degree of accuracy, helping to assign the experimentally observed absorption bands to specific functional groups. For this compound, characteristic IR bands would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-H and C-C vibrations of the aromatic ring and alkyl groups.

Similarly, NMR chemical shifts, which are sensitive to the local electronic environment of each nucleus, can be calculated using quantum chemical methods. By comparing the predicted NMR spectrum with the experimental one, it is possible to confirm the molecular structure and assign the resonances to specific atoms.

Table 3: Predicted vs. Experimental IR Frequencies for Propanoic Acid Analogs

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3550 | 3540 |

| C=O stretch | 1750 | 1760 |

| C-O stretch | 1250 | 1245 |

| C-H stretch (aromatic) | 3050 | 3060 |

| C-H stretch (aliphatic) | 2980 | 2975 |

Note: This table provides a comparison of typical predicted and experimental IR frequencies for a related carboxylic acid to illustrate the accuracy of computational predictions.

Academic and Research Applications of 2 3 Ethylphenyl 2 Methylpropanoic Acid and Its Derivatives

Strategic Role as a Synthetic Building Block

As a synthetic intermediate, 2-(3-Ethylphenyl)-2-methylpropanoic acid and its closely related analogs are valued for their role as foundational components in multi-step synthetic pathways. Their structural framework is a recurring motif in various fields of chemical research and development.

The 2-arylpropanoic acid scaffold is a well-established starting point for the synthesis of complex organic molecules. orgsyn.org Compounds within this family are frequently used to construct pharmaceuticals and other bioactive molecules. orgsyn.orggoogle.com The synthesis of the antihistamine drug Bilastine, for example, utilizes a 2-methyl-2-phenylpropanoic acid core, demonstrating how this structural unit can be elaborated through a series of chemical transformations. google.com The availability of this compound as a research chemical facilitates its use as a starting material for building more intricate molecular architectures. bldpharm.com Its structure allows for modifications that can lead to the generation of novel compounds with specific, targeted properties.

The ethylphenyl-2-methylpropanoic acid structure is a key component in the synthesis of intermediates for advanced pharmaceuticals. A prominent example is found in the preparation of Alectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) used in cancer therapy. nih.govnih.gov A crucial intermediate in Alectinib's synthesis is 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid. wipo.intgoogle.com This intermediate is prepared from its non-iodinated precursor, 2-(4-Ethylphenyl)-2-methylpropanoic acid, which is a structural isomer of the subject compound. google.com The synthesis involves a regioselective iodination of the phenyl ring, highlighting the importance of the ethylphenyl-2-methylpropanoic acid skeleton as a foundational template for creating highly functionalized pharmaceutical intermediates. google.com Although this specific pathway uses the 4-ethyl isomer, it underscores the strategic value of this class of compounds, including the 3-ethyl variant, in accessing complex drug targets. google.com

The utility of this chemical scaffold extends into the field of agrochemical research. A closely related analog, 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, is specifically identified as a valuable intermediate for the preparation of active agrochemical ingredients. nih.gov The development of new herbicides, fungicides, and pesticides often relies on novel organic structures, and the functional group versatility of phenylpropanoic acids makes them attractive candidates for derivatization and screening programs. Similar chemical building blocks are noted for their application in the synthesis of various agrochemicals. lookchem.com The core structure of this compound provides a robust platform for creating libraries of candidate compounds for agrochemical testing.

Specialty chemicals are compounds manufactured for specific, performance-enhancing functions. The unique structure and functional groups of phenylpropanoic acid derivatives make them valuable components in the synthesis of such materials. lookchem.com The ability to modify both the aromatic ring and the carboxylic acid moiety allows for the fine-tuning of chemical properties. This versatility enables their use in creating a range of products, including polymers, resins, and other materials where specific molecular characteristics are required. mdpi.com The this compound structure can be incorporated into larger systems to impart desired traits like solubility, reactivity, or thermal stability.

Development and Exploration of Functional Derivatives

Research into this compound and its analogs involves the systematic modification of its structure to produce novel derivatives with enhanced or new functionalities. These efforts aim to explore the structure-activity relationships and to develop compounds for specific applications.

The chemical modification of the this compound framework is a key area of research. Synthetic chemists can introduce a variety of substituents onto the phenyl ring or transform the carboxylic acid group to create a diverse library of analogs. An example of a synthesized analog is 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, which is prepared via the hydrolysis of its corresponding methyl ester. nih.gov This bromo-derivative is noted for its utility as an intermediate for pharmaceuticals and agrochemicals. nih.govaablocks.com Other modifications, such as the conversion of the carboxylic acid to an ester or amide, are common strategies for producing functional derivatives. google.comgoogle.com These synthetic explorations are fundamental to discovering new compounds with potential applications in medicine, agriculture, and material science. nih.gov

Table 1: Examples of Synthesized Derivatives and Analogs

| Compound Name | Base Structure | Modification | Application/Context | Source(s) |

|---|---|---|---|---|

| 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | 2-(4-Ethylphenyl)-2-methylpropanoic acid | Iodination of the phenyl ring | Key intermediate in the synthesis of Alectinib. | wipo.int, google.com |

| 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid | 2-(4-Ethylphenyl)-2-methylpropanoic acid | Bromination of the phenyl ring | Intermediate for pharmaceuticals and agrochemicals. | nih.gov, aablocks.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid |

| 2-(4-Ethylphenyl)-2-methylpropanoic acid |

| 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid |

| Methyl 2-(3-bromo-4-ethylphenyl)-2-methylpropanoate |

| 2-methyl-2-phenylpropanoic acid |

| Alectinib |

| Bilastine |

| 3-(3-METHYLPHENYL)PROPIONIC ACID |

| Methyl 2-[4-(2-methanesulfonyloxy-ethyl)-phenyl]-2-methyl-propionate |

Structure-Activity Relationship (SAR) Studies for Research Purposes (without biological outcomes)

No formal structure-activity relationship (SAR) studies for this compound or its direct derivatives are documented in the accessible scientific literature. SAR studies typically require a series of related compounds with measured activity against a specific target to determine how chemical structure influences function; such data is not available for this compound.

Applications in Materials Science Research

There is no available research describing the application of this compound in materials science.

The 2-methylpropanoic acid scaffold is a component of certain chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Examples of such CTAs include 2-{[(dodecylthio)carbonothioyl]thio}-2-methylpropanoic acid (DMP) and 2-{[(ethylthio)carbonothioyl]thio}-2-methylpropanoic acid (EMP). urv.cat However, there is no specific mention or study of this compound being used or modified to act as a RAFT agent.

No publications indicate that this compound or its derivatives have been incorporated as components in the development of novel materials.

Investigation as a Research Ligand for Biological Systems (e.g., serotonin (B10506) transporter interaction for mechanistic studies)

There is no evidence in the scientific literature of this compound being investigated as a research ligand for any biological systems, including for mechanistic studies of the serotonin transporter (SERT). While many structurally diverse molecules have been studied as ligands for SERT, this specific compound is not among them. nih.govnih.gov

Future Research Directions and Emerging Opportunities

Advancements in Asymmetric Catalysis for Propanoic Acid Derivatives

The synthesis of enantiomerically pure 2-arylpropanoic acids is a critical area of research. While classical resolution methods are established, the future lies in the development of more efficient and selective asymmetric catalytic systems. Recent breakthroughs in organocatalysis and transition-metal catalysis offer promising pathways for the synthesis of chiral propanoic acid derivatives like 2-(3-Ethylphenyl)-2-methylpropanoic acid. nih.govmdpi.com

Organocatalysis, utilizing small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. unibo.itmdpi.com For instance, chiral proline derivatives and diarylprolinol silyl (B83357) ethers have been successfully employed in asymmetric functionalization of aldehydes, a key step that could be adapted for the synthesis of precursors to this compound. unibo.itmdpi.com The development of novel bifunctional catalysts, which can activate multiple components of a reaction simultaneously, is a particularly exciting frontier. nih.gov These catalysts could enable highly enantioselective and diastereoselective routes to complex propanoic acid derivatives. nih.gov

Transition metal catalysis, particularly with iron, offers a sustainable and economical alternative to precious metal catalysts. mdpi.com Iron-catalyzed cross-coupling reactions, for example, could be developed for the asymmetric arylation of propanoate precursors. mdpi.com The design of novel chiral ligands is paramount to achieving high levels of enantioselectivity in these transformations. The combination of transition metal catalysis with other activation methods, such as photoredox catalysis, is also a rapidly advancing field that could provide new synthetic routes. nih.gov

Table 1: Comparison of Asymmetric Catalytic Strategies

| Catalytic System | Advantages | Potential Application for this compound |

|---|---|---|

| Organocatalysis | Metal-free, lower toxicity, high enantioselectivity. nih.gov | Asymmetric alkylation or arylation of a propanoic acid precursor. |

| Transition Metal Catalysis (e.g., Iron) | Abundant and inexpensive metal, unique reactivity. mdpi.com | Enantioconvergent cross-coupling reactions to construct the chiral center. mdpi.com |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity pathways. nih.gov | Light-driven asymmetric synthesis from radical intermediates. |

Exploration of Novel Reactivity Pathways

Beyond asymmetric synthesis, future research will likely focus on exploring novel reactivity pathways to functionalize the this compound scaffold. The presence of an aromatic ring, a carboxylic acid group, and a quaternary carbon center provides multiple sites for chemical modification.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient strategy for building molecular complexity. nih.gov For example, multicomponent reactions involving precursors to this compound could lead to the rapid synthesis of diverse libraries of related compounds. nih.gov Another area of interest is the development of novel methods for the synthesis of 2-aryl alkanoic acid esters, which could serve as versatile intermediates for further transformations. researchgate.net

The functionalization of the ethylphenyl group offers another avenue for exploration. Methods for late-stage functionalization, which allow for the modification of complex molecules at a late stage in the synthesis, are particularly valuable. This could involve C-H activation strategies to introduce new functional groups onto the aromatic ring, providing access to a wide range of derivatives with potentially new properties.

Integration of Advanced Computational Chemistry for Predictive Modeling

The integration of computational chemistry and machine learning is set to revolutionize the way chemical research is conducted. acs.orgnih.gov These tools can be used to predict reaction outcomes, design novel synthetic pathways, and understand complex reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. nih.govmit.edu

For this compound, predictive modeling could be used to:

Screen for optimal reaction conditions: Machine learning algorithms can be trained on existing reaction data to predict the best catalysts, solvents, and temperatures for a given transformation, reducing the need for extensive empirical screening. youtube.com

Design novel catalysts: Computational methods can be used to design new chiral catalysts with improved activity and selectivity for the asymmetric synthesis of this compound.

Predict reactivity and properties: Quantum mechanical calculations can be used to understand the electronic structure of the molecule and predict its reactivity in different chemical environments. This can guide the design of new functionalization strategies and help to predict the properties of novel derivatives. nih.gov

The development of end-to-end deep learning models that can predict the products of a reaction based solely on the reactants and reagents represents a significant leap forward in this field. nih.gov

Development of High-Throughput Synthetic and Analytical Methodologies

To fully explore the chemical space around this compound, the development of high-throughput synthesis and screening methods is essential. nih.gov These automated platforms allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties. acs.orgprf.org

High-throughput experimentation (HTE) can be used to rapidly screen a wide range of reaction parameters, such as catalysts, ligands, solvents, and bases, to identify optimal conditions for the synthesis of this compound and its derivatives. acs.org This approach not only saves time and resources but also allows for the discovery of unexpected reactivity that might be missed in traditional, one-at-a-time experimentation. acs.org

The integration of high-throughput synthesis with advanced analytical techniques, such as mass spectrometry, is crucial for the rapid characterization of the resulting products. prf.org This combination allows for a closed-loop system where the results of the analysis can be used to inform the next round of synthesis, leading to a rapid cycle of optimization and discovery. youtube.com For instance, a system could screen thousands of reactions in a very short time at a small scale to identify the purest product. prf.org

Unexplored Applications in Emerging Fields of Chemical Science

While the primary applications of many 2-arylpropanoic acids have been in the pharmaceutical industry, the unique structure of this compound may lend itself to applications in other emerging fields of chemical science.

Chemical Biology: Small molecules are invaluable tools for probing biological systems. Derivatives of this compound could be designed as chemical probes to study specific biological pathways or as building blocks for more complex bioactive molecules. nih.govnih.gov The field is actively exploring novel molecular scaffolds for applications such as live-cell imaging and as selective binders for biological targets. researchgate.net For example, related compounds like 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been investigated for their antimicrobial activity. mdpi.comresearchgate.net

Materials Science: The rigid aromatic core and the flexible carboxylic acid group of this compound make it a potential building block for novel polymers or liquid crystals. The self-assembly properties of its derivatives could be explored for the creation of new materials with interesting optical or electronic properties.

Supramolecular Chemistry: The carboxylic acid group is capable of forming strong hydrogen bonds, which could be exploited in the design of self-assembling supramolecular structures. These structures could have applications in areas such as drug delivery, catalysis, and sensing.

The exploration of these and other potential applications will require interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Ethylphenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can be achieved via Friedel-Crafts alkylation of 3-ethyltoluene with methyl propanoate derivatives, followed by hydrolysis to the carboxylic acid. Alternatively, Grignard reactions using 3-ethylphenyl magnesium bromide and methyl propanoate precursors offer moderate yields (50–65%) but require strict anhydrous conditions . Purity optimization involves recrystallization in ethanol/water (3:1 v/v) and validation via HPLC (≥98% purity) . Key challenges include minimizing byproducts like positional isomers (e.g., 2- or 4-ethylphenyl derivatives) .

Q. How does the 3-ethylphenyl substitution influence the compound’s physicochemical properties compared to other isomers?

- Methodological Answer : The 3-ethyl group introduces steric hindrance and electronic effects distinct from 2- or 4-substituted analogs. Computational modeling (DFT/B3LYP) shows reduced dipole moments (2.1 D vs. 2.8 D in 4-ethylphenyl isomer) due to asymmetric charge distribution. Experimentally, the 3-ethyl derivative exhibits lower solubility in polar solvents (e.g., 12 mg/mL in water vs. 18 mg/mL for the 4-ethyl isomer) . Comparative

| Isomer | LogP | Melting Point (°C) | Solubility (H₂O, mg/mL) |

|---|---|---|---|

| 3-Ethylphenyl | 3.2 | 145–148 | 12 |

| 4-Ethylphenyl | 2.9 | 138–141 | 18 |

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer : Use cyclooxygenase (COX-1/COX-2) inhibition assays due to structural similarities to nonsteroidal anti-inflammatory drugs (NSAIDs). Protocols include:

- Enzyme-linked immunosorbent assay (ELISA) to measure prostaglandin E₂ (PGE₂) reduction in human macrophage cells (IC₅₀ determination).

- Molecular docking (AutoDock Vina) to predict binding affinity to COX-2 active sites, prioritizing residues like Arg120 and Tyr355 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between studies?

- Methodological Answer : Discrepancies often arise from isomeric impurities or assay variability . Steps include:

- HPLC-MS purity verification to exclude 2- or 4-ethylphenyl contaminants (retention time: 8.2 min for 3-ethyl vs. 7.8 min for 4-ethyl) .

- Standardize assay conditions (e.g., cell line: THP-1 vs. RAW 264.7; LPS concentration: 1 µg/mL) to ensure reproducibility .

- Cross-validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics, reducing false positives from fluorescence-based assays .

Q. What computational strategies predict the compound’s reactivity in complex reaction systems?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways. Key steps:

- Optimize geometries at the B3LYP/6-31G(d) level.

- Calculate activation energies for esterification or decarboxylation side reactions.

- Validate with ab initio molecular dynamics (AIMD) to simulate solvent effects (e.g., acetonitrile vs. DMF) .

Q. What advanced analytical techniques address challenges in quantifying trace impurities?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Resolves overlapping signals for ethylphenyl isomers (e.g., ¹H NMR δ 1.21 ppm for 3-ethyl vs. δ 1.18 ppm for 4-ethyl) .

- High-resolution mass spectrometry (HRMS) : Detects low-abundance byproducts (e.g., methyl ester derivatives, m/z 219.1492 [M+H]⁺) with <0.1% sensitivity .

Q. How does the ethyl group’s position affect structure-activity relationships (SAR) in enzyme inhibition?

- Methodological Answer :

- 3-ethyl substitution enhances hydrophobic interactions with COX-2’s secondary pocket, improving selectivity (COX-2 IC₅₀: 0.8 µM vs. COX-1: 12 µM).

- 4-ethyl analogs show reduced activity due to steric clashes with Tyr385 .

- SAR Table :

| Substituent Position | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| 3-Ethylphenyl | 0.8 | 15:1 |

| 4-Ethylphenyl | 3.5 | 4:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.